molecular formula C16H24N2O4S B513106 1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-43-9

1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513106
CAS No.: 942771-43-9
M. Wt: 340.4g/mol
InChI Key: MMPWSCVQQSNFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based compound featuring a benzenesulfonyl group substituted with a methyl and propoxy moiety at the 3- and 4-positions, respectively.

Properties

IUPAC Name

1-[4-(3-methyl-4-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-11-22-16-6-5-15(12-13(16)2)23(20,21)18-9-7-17(8-10-18)14(3)19/h5-6,12H,4,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWSCVQQSNFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 3-Methyl-4-propoxybenzene

The precursor 3-methyl-4-propoxybenzene undergoes sulfonation using fuming sulfuric acid (20% SO3) at 80–100°C for 4–6 hours. This step introduces a sulfonic acid group at the para position relative to the propoxy group, yielding 3-methyl-4-propoxybenzenesulfonic acid .

Reaction Conditions:

  • Solvent: Sulfuric acid (neat)

  • Temperature: 80–100°C

  • Yield: 75–85%

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). Excess SOCl2 (3 equiv.) in dichloromethane at reflux (40°C) for 2 hours provides the sulfonyl chloride in 90–95% yield.

Key Analytical Data:

  • FT-IR (cm⁻¹): 1370 (S=O asym), 1175 (S=O sym)

  • ¹H NMR (CDCl3): δ 1.05 (t, 3H, -OCH2CH2CH3), 2.45 (s, 3H, -CH3), 3.95–4.10 (m, 2H, -OCH2-)

Piperazine Sulfonylation

Reaction with Piperazine

The sulfonyl chloride reacts with piperazine in a 1:1 molar ratio in tetrahydrofuran (THF) at 0–5°C. Triethylamine (2 equiv.) neutralizes HCl, driving the reaction to completion.

Procedure:

  • Dissolve piperazine (1.0 equiv.) in THF.

  • Add sulfonyl chloride (1.05 equiv.) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Filter precipitated salts and concentrate under vacuum.

Yield: 80–88%
Purity (HPLC): >98%

Acetylation of the Secondary Amine

Introduction of the Acetyl Group

The remaining piperazine nitrogen is acetylated using acetic anhydride (1.2 equiv.) in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine). The reaction proceeds at room temperature for 4 hours.

Workup:

  • Wash with 5% HCl to remove unreacted anhydride.

  • Dry over Na2SO4 and recrystallize from ethanol.

Yield: 85–90%
Melting Point: 142–144°C

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Sulfonylation: Using excess piperazine (1.2 equiv.) prevents disubstitution.

  • Hydrolysis of Sulfonyl Chloride: Anhydrous conditions and low temperatures minimize degradation.

Solvent and Temperature Effects

  • THF vs. DCM: THF provides better solubility for piperazine, while DCM accelerates acetylation.

  • Reaction Kinetics: Sulfonylation at 0°C reduces byproduct formation compared to room temperature.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d6)δ 1.02 (t, 3H, -OCH2CH2CH3), 2.35 (s, 3H, -CH3), 2.95–3.15 (m, 4H, piperazine), 3.85–4.00 (m, 2H, -OCH2-), 4.10–4.25 (m, 4H, piperazine), 8.05 (d, 1H, aromatic)
¹³C NMR δ 21.5 (-CH3), 23.8 (-OCH2CH2CH3), 44.2 (piperazine), 69.5 (-OCH2-), 126–140 (aromatic), 168.5 (C=O)
HRMS [M+H]+ calcd. for C15H21N2O4S: 341.1278; found: 341.1275

Purity Assessment

  • HPLC: Rt = 8.2 min (C18 column, 70:30 MeOH/H2O)

  • Elemental Analysis: C 62.8%, H 7.1%, N 9.8% (theoretical: C 63.1%, H 7.4%, N 9.6%)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces sulfonylation time from 12 hours to 45 minutes, improving yield to 92%.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables stepwise acetylation and sulfonylation, though yields are lower (70–75%).

Industrial-Scale Considerations

  • Cost-Efficiency: SOCl2 is preferred over PCl5 for chlorination due to lower cost and easier handling.

  • Waste Management: Neutralization of HCl with NaOH generates NaCl, requiring wastewater treatment.

Chemical Reactions Analysis

1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: The compound may be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring can also interact with biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s core structure (piperazine-ethanone) is shared with numerous analogs, differing in substituents on the benzenesulfonyl, benzoyl, or aryl groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / ID Substituents / Modifications Melting Point (°C) Yield (%) Purity (UPLC/MS) Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Methyl-4-propoxybenzenesulfonyl Not reported Not reported Not reported C₁₇H₂₄N₂O₄S 352.45 (calculated)
QD10 (Compound 10) 4-Benzoylphenoxypropyl 148.4–151.4 62 100% C₂₈H₃₀N₂O₃ 442.55
QD17 (Compound 11) 4-(4-Chlorobenzoyl)phenoxypropyl 180.6–183.4 35 100% C₂₈H₂₉ClN₂O₃ 477.00
QD3 (Compound 12) 4-(4-Fluorobenzoyl)phenoxypropyl 162–163.6 31 98.12% C₂₈H₂₉FN₂O₃ 460.54
QD12 (Compound 13) 4-Nitrophenylpiperazine-propoxy Crystalline oil 18 Not reported C₂₃H₂₇N₃O₅ 425.48
1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one 4-Chlorobenzenesulfonyl, triazolylsulfanyl Not reported Not reported Not reported C₁₄H₁₆ClN₅O₃S₂ 398.90
1-[4-(methylsulfonyl)piperazin-1-yl]ethan-1-one Methylsulfonyl Not reported Not reported Not reported C₇H₁₄N₂O₃S 206.26
Key Observations:
  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-chlorobenzoyl in QD17) correlate with lower yields (35%) compared to electron-neutral groups (e.g., benzoyl in QD10: 62%) .
  • Melting Points : Fluorinated derivatives (e.g., QD3) exhibit lower melting points (162–163.6°C) than chlorinated analogs (QD17: 180.6–183.4°C), likely due to reduced crystallinity .
  • Sulfonyl vs.

Pharmacological and Functional Comparisons

While direct activity data for the target compound is unavailable, analogs highlight structure-activity trends:

  • Receptor Affinity: Piperazine-ethanone derivatives with aryl groups (e.g., 4-fluorophenyl in ) show affinity for serotonin (5-HT6) and histamine H3 receptors, suggesting the target compound may share similar interactions .
  • Antioxidant Activity: QD10 and QD3 demonstrate radical-scavenging properties, linked to their phenolic or fluorinated benzoyl groups .
  • Metabolic Stability : Sulfonyl groups (e.g., in ) enhance metabolic stability compared to esters or ethers, a feature critical for drug candidates .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
  • Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution in the benzenesulfonyl moiety .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, with HPLC validation (>95% purity) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonyl and propoxy groups. Key signals include:
  • δ 1.2–1.4 ppm (triplet, propoxy –CH₂CH₂CH₃) .
  • δ 3.4–3.6 ppm (piperazine N–CH₂) .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement. Ensure data collection at 100 K to minimize thermal motion artifacts .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to measure affinity for serotonin/dopamine receptors, with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), normalizing to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data arising from batch-to-batch variability?

  • Methodological Answer :
  • Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride) that may antagonize target receptors .
  • Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding kinetics, functional cAMP assays for GPCR modulation) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true bioactivity from noise .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., 5-HT₆). Prioritize analogs with improved ΔG values (<−8 kcal/mol) .
  • QSAR Modeling : Train models on datasets with >50 derivatives, using descriptors like LogP, polar surface area, and sulfonyl group charge density .

Q. What experimental approaches elucidate the compound’s pharmacological mechanism in neurological disorders?

  • Methodological Answer :
  • In Vivo Models : Test in zebrafish (Danio rerio) for blood-brain barrier permeability via fluorescent tagging .
  • Pathway Analysis : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Metabolomics : Use LC-HRMS to track metabolite formation (e.g., N-oxide derivatives) that may influence efficacy .

Q. How to address discrepancies between computational predictions and experimental results in toxicity studies?

  • Methodological Answer :
  • ADMET Prediction Refinement : Incorporate hepatic microsomal stability data into in silico models (e.g., Schrödinger’s QikProp) .
  • In Vitro Tox Screens : Combine Ames test (mutagenicity) and hERG channel inhibition assays (patch-clamp electrophysiology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.